molecular formula C17H16O4S B12518061 Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- CAS No. 681295-18-1

Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-

Cat. No.: B12518061
CAS No.: 681295-18-1
M. Wt: 316.4 g/mol
InChI Key: SAALKMVZOLMKGH-UHFFFAOYSA-N
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Description

Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is a compound that belongs to the class of phenoxy acids It is characterized by the presence of an acetylthio group attached to a phenylmethyl group, which is further connected to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- typically involves the reaction of 4-[(acetylthio)phenylmethyl]phenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- involves its interaction with specific molecular targets. The acetylthio group can interact with enzymes or receptors, modulating their activity. The phenoxy group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog with similar chemical properties.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    4-Chloro-2-methylphenoxyacetic acid: Another herbicide with a related structure.

Uniqueness

Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is unique due to the presence of the acetylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other phenoxy acids .

Properties

CAS No.

681295-18-1

Molecular Formula

C17H16O4S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[4-[acetylsulfanyl(phenyl)methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H16O4S/c1-12(18)22-17(13-5-3-2-4-6-13)14-7-9-15(10-8-14)21-11-16(19)20/h2-10,17H,11H2,1H3,(H,19,20)

InChI Key

SAALKMVZOLMKGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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